molecular formula C11H14N2O B1625461 3-Methyl-1-phenylpiperazin-2-one CAS No. 72615-77-1

3-Methyl-1-phenylpiperazin-2-one

Cat. No.: B1625461
CAS No.: 72615-77-1
M. Wt: 190.24 g/mol
InChI Key: MBOWZCXVWQNVEF-UHFFFAOYSA-N
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Description

3-Methyl-1-phenylpiperazin-2-one is a heterocyclic organic compound with the molecular formula C11H14N2O It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenylpiperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Another method involves the use of a novel piperazine derivative, 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine, which undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs batch or flow reactors. A simplified procedure for the synthesis of monosubstituted piperazine derivatives involves a one-pot-one-step reaction from a protonated piperazine without the need for a protecting group . This method can be scaled up for industrial applications, making it efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperazine derivatives. These products can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

3-Methyl-1-phenylpiperazin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenylpiperazin-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes by mimicking the structure of their natural substrates, thereby blocking their active sites . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methyl-1-phenylpiperazin-2-one include other piperazine derivatives such as:

  • 1-Methyl-3-phenylpiperazine
  • 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine
  • 1-Phenylpiperazine

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can confer unique chemical and biological properties. For instance, the presence of the methyl group at the 3-position can influence the compound’s reactivity and binding affinity to molecular targets .

Properties

IUPAC Name

3-methyl-1-phenylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-9-11(14)13(8-7-12-9)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOWZCXVWQNVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CCN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60501240
Record name 3-Methyl-1-phenylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72615-77-1
Record name 3-Methyl-1-phenylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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